molecular formula C13H14N2O2S B10883630 N-[3-(2-hydroxy-2-phenylethyl)-1,3-thiazol-2-ylidene]acetamide CAS No. 5086-69-1

N-[3-(2-hydroxy-2-phenylethyl)-1,3-thiazol-2-ylidene]acetamide

Cat. No.: B10883630
CAS No.: 5086-69-1
M. Wt: 262.33 g/mol
InChI Key: VDGPKTALIIGSFN-UHFFFAOYSA-N
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Description

N~1~-[3-(2-HYDROXY-2-PHENYLETHYL)-1,3-THIAZOL-2(3H)-YLIDEN]ACETAMIDE is a complex organic compound that features a thiazole ring, a hydroxyphenylethyl group, and an acetamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(2-HYDROXY-2-PHENYLETHYL)-1,3-THIAZOL-2(3H)-YLIDEN]ACETAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator and hypophosphorous acid (H~3~PO~2~) in the presence of triethylamine (Et~3~N) under reflux conditions in 1-propanol . This reaction yields the thiazole ring, which is then further functionalized to introduce the hydroxyphenylethyl and acetamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(2-HYDROXY-2-PHENYLETHYL)-1,3-THIAZOL-2(3H)-YLIDEN]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).

    Reduction: The thiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO~3~) or bromine (Br~2~).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, ethanol as a solvent.

    Substitution: HNO3, Br2, sulfuric acid (H~2~SO~4~) as a catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a reduced thiazole derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N~1~-[3-(2-HYDROXY-2-PHENYLETHYL)-1,3-THIAZOL-2(3H)-YLIDEN]ACETAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N1-[3-(2-HYDROXY-2-PHENYLETHYL)-1,3-THIAZOL-2(3H)-YLIDEN]ACETAMIDE involves its interaction with specific molecular targets and pathways. The hydroxyphenylethyl group can interact with enzymes and receptors, modulating their activity. The thiazole ring may also play a role in binding to biological macromolecules, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[3-(2-HYDROXY-2-PHENYLETHYL)-1,3-THIAZOL-2(3H)-YLIDEN]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiazole ring and the hydroxyphenylethyl group allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

5086-69-1

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

N-[3-(2-hydroxy-2-phenylethyl)-1,3-thiazol-2-ylidene]acetamide

InChI

InChI=1S/C13H14N2O2S/c1-10(16)14-13-15(7-8-18-13)9-12(17)11-5-3-2-4-6-11/h2-8,12,17H,9H2,1H3

InChI Key

VDGPKTALIIGSFN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1N(C=CS1)CC(C2=CC=CC=C2)O

solubility

>39.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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